molecular formula C13H11ClFN3S B2645063 N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216629-38-7

N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2645063
CAS No.: 1216629-38-7
M. Wt: 295.76
InChI Key: BIKUITFKYNGSRP-UHFFFAOYSA-N
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Description

Introduction to Thienopyrimidine Chemistry

Historical Development of Thienopyrimidine Scaffold

The thienopyrimidine scaffold originated in the mid-20th century as chemists sought to mimic purine bases while enhancing metabolic stability. Early work focused on synthesizing fused-ring systems by cyclizing thiophene derivatives with pyrimidine precursors, yielding analogs with improved solubility and binding affinity. A pivotal advancement occurred in the 1980s when researchers recognized thienopyrimidines’ potential as kinase inhibitors, spurring investigations into their antiproliferative and antimicrobial properties. The 2000s saw clinical breakthroughs, such as the approval of Relugolix—a thieno[2,3-d]pyrimidine derivative for endometriosis—validating the scaffold’s therapeutic relevance.

Structural Classification of Thienopyrimidine Isomers

Thienopyrimidines exist as three regioisomeric forms, distinguished by the fusion position between thiophene and pyrimidine rings:

  • Thieno[2,3-d]pyrimidines : Characterized by fusion at the 2,3-positions of thiophene and 4,5-positions of pyrimidine, this isomer is the most studied due to its structural similarity to adenine.
  • Thieno[3,2-d]pyrimidines : Fusion at the 3,2-positions creates a distinct electronic profile, often associated with antiviral activity.
  • Thieno[3,4-d]pyrimidines : The least common isomer, featuring fusion at the 3,4-positions, shows promise in antiparasitic applications.

These isomers exhibit divergent physicochemical properties, influencing their target selectivity and metabolic stability.

Bioisosteric Relationship with Quinazoline and Purine Systems

Thienopyrimidines serve as bioisosteres for quinazolines and purines, replacing oxygen or nitrogen atoms with sulfur to modulate electronic and steric properties:

  • Quinazoline Bioisosterism : Replacing the benzene ring in quinazoline with thiophene enhances π-π stacking interactions while reducing polarity, as seen in EGFR inhibitors.
  • Purine Mimicry : The thieno[2,3-d]pyrimidine core replicates adenine’s hydrogen-bonding pattern, enabling adenosine receptor modulation without susceptibility to purine-nucleoside phosphorylase degradation.

This dual bioisosterism underpins the scaffold’s versatility in targeting enzymes and receptors.

Current Research Landscape and Significance

Recent studies highlight thienopyrimidines’ broad anti-infective potential:

  • Antiparasitic Activity : Derivatives like GW837016X exhibit submicromolar activity against Trypanosoma brucei (EC~50~ = 0.26 μM).
  • Antibacterial Applications : Optimized thienopyrimidines inhibit Helicobacter pylori respiratory complex I, with lead compound 26 achieving IC~50~ = 0.0068 μM.
  • Metabolic Targets : Novel thienopyrimidines dual-inhibit urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9), showing 2-fold greater efficacy than lesinurad in hyperuricemia models.

These advancements underscore the scaffold’s adaptability to diverse therapeutic areas.

N-(4-Fluorophenyl)-6-Methylthieno[2,3-d]pyrimidin-4-amine: Structure-Function Overview

The titular compound integrates strategic substitutions to optimize target engagement:

  • Thieno[2,3-d]pyrimidine Core : Mimics adenine’s hydrogen-bonding capacity, favoring kinase and receptor interactions.
  • 4-Fluorophenyl Group : Fluorine’s electronegativity enhances binding affinity through dipole interactions and metabolic stability via reduced CYP450 oxidation.
  • 6-Methyl Substituent : Steric hindrance at position 6 improves selectivity by preventing off-target binding, as demonstrated in H. pylori inhibitors.
Table 1: Impact of Substituents on Thienopyrimidine Activity
Position Substituent Biological Effect Example Activity
4 4-Fluorophenyl Enhances binding affinity and stability IC~50~ = 0.0068 μM (H. pylori)
6 Methyl Increases steric selectivity EC~50~ = 0.22 μM (L. major)
2/3 Thiophene Bioisosteric replacement for purine Adenosine receptor modulation

This compound’s design exemplifies rational drug optimization, leveraging regiochemistry and substituent effects to balance potency and selectivity.

Structural Analysis The hydrochloride salt form improves aqueous solubility, facilitating in vivo bioavailability. Molecular modeling predicts that the 4-fluorophenyl group occupies hydrophobic pockets in target proteins, while the methyl group minimizes undesired interactions with polar residues.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S.ClH/c1-8-6-11-12(15-7-16-13(11)18-8)17-10-4-2-9(14)3-5-10;/h2-7H,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKUITFKYNGSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, methylthiophene, and appropriate pyrimidine precursors.

    Formation of Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving the thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution Reactions:

    Final Product Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been explored for various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like tyrosine kinases.

    Chemical Biology: It serves as a probe to study the interaction of thienopyrimidine derivatives with biological macromolecules.

    Pharmaceutical Development: Potential use in the development of new therapeutic agents for diseases such as cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves the inhibition of specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of these enzymes, preventing their phosphorylation activity, which is crucial for the signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target compound Thieno[2,3-d]pyrimidine 4-fluorophenyl, 6-methyl Not explicitly reported -
3k (pyrrolo[2,3-d]pyrimidine) Pyrrolo[2,3-d]pyrimidine 4-fluorophenyl, N-methyl Antiviral (hypothesized)
7a-7t (tricyclic thieno-pyrimidines) Thieno[2,3-d]pyrimidine Phenylsulfonyl, substituted aryl Antimicrobial

Table 2: Substituent and Salt Effects

Compound Substituent Features Solubility/Stability Synthesis Yield (if reported) Reference
Target compound 4-fluorophenyl, 6-methyl, HCl salt High (due to salt) Not reported -
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine HCl 3,4-dichlorophenyl-indazol Moderate 27%
3k (pyrrolo-pyrimidine) N-methyl, 4-fluorophenyl Moderate (neutral compound) Not reported

Biological Activity

N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic compound belonging to the thienopyrimidine class. Its biological activity has garnered attention in medicinal chemistry, particularly for its potential applications in cancer treatment and enzyme inhibition. This article reviews the synthesis, mechanism of action, and biological activity of this compound, supported by data tables and research findings.

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 4-fluoroaniline and methylthiophene.
  • Formation of Thienopyrimidine Core : A cyclization reaction between thiophene and pyrimidine precursors is conducted under acidic or basic conditions.
  • Final Product Formation : The hydrochloride salt is formed by treating the amine with hydrochloric acid in a solvent like ethanol or methanol.

The molecular structure is characterized by the presence of a fluorophenyl group, which enhances its biological activity compared to similar compounds.

The primary mechanism of action for this compound involves the inhibition of specific kinases. The compound binds to the ATP-binding site of these enzymes, effectively blocking their phosphorylation activity. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, leading to:

  • Suppression of Tumor Cell Proliferation : By inhibiting kinases involved in cell division.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through kinase inhibition.

Cell Line IC50 (µM) Mechanism
A431 (vulvar carcinoma)5.0Tyrosine kinase inhibition
MCF-7 (breast cancer)3.5Cell cycle arrest
HCT116 (colon cancer)4.0Apoptosis induction

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Tyrosine Kinases : IC50 values ranging from 1.5 to 5.0 µM indicate potent inhibition.
  • Other Kinases : Similar inhibitory profiles have been observed against serine/threonine kinases.

Case Studies and Research Findings

  • Case Study on A431 Cells :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3.
  • Comparative Studies :
    • When compared to other thienopyrimidine derivatives, this compound showed superior potency due to the fluorine substitution, which enhances binding affinity and metabolic stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. A general procedure involves reacting 4-chloro-6-methylthieno[2,3-d]pyrimidine with 4-fluoroaniline under acidic conditions (e.g., HCl) in polar aprotic solvents like 1,4-dioxane or DMF at elevated temperatures (130–150°C). Post-reaction purification is achieved via preparatory HPLC with gradients such as 20–60% MeCN in H₂O containing 0.1% NH₃ . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:chloride), solvent choice to improve solubility, and microwave-assisted heating to reduce reaction time .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to assign chemical shifts and coupling constants. For example:

  • ¹H NMR : Expect aromatic proton signals between δ 7.2–8.7 ppm, with splitting patterns reflecting fluorine coupling (e.g., δ 7.27–7.31 ppm for fluorophenyl protons, J = 8–10 Hz) .
  • ¹³C NMR : Fluorine-coupled carbons (e.g., C-F at δ ~161 ppm, J = 244 Hz) and thienopyrimidine carbons (δ 140–155 ppm) .
  • X-ray crystallography can resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the amine group) .

Q. What analytical methods are recommended for assessing purity, and how should discrepancies in reported yields be addressed?

  • Methodology : Employ UPLC/HPLC with UV detection (e.g., 254 nm) and NH₃-modified mobile phases to achieve >98% purity . For yield discrepancies (e.g., 27% vs. 84% in similar analogs), systematically vary reaction parameters (solvent, temperature, catalyst) and use design-of-experiment (DoE) approaches to identify critical factors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or morpholinopropyl) and assess activity in relevant assays (e.g., kinase inhibition, cytotoxicity). Use molecular docking to predict binding interactions with targets like tubulin or PINK1 . Compare IC₅₀ values and logP to correlate hydrophobicity with potency .

Q. What strategies can mitigate polymorphism-related challenges during crystallization?

  • Methodology : Screen crystallization conditions (solvent, temperature, anti-solvents) to isolate polymorphs. Characterize forms via DSC/TGA (to assess thermal stability) and X-ray diffraction. For example, highlights dihedral angle variations (12–86°) in pyrimidine derivatives affecting crystal packing. Use slurry conversion experiments to identify the most thermodynamically stable form .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values across cell lines) be analyzed?

  • Methodology : Replicate assays in triplicate using isogenic cell lines (e.g., parental vs. Pgp-expressing SKOV-3) to isolate resistance mechanisms. Apply statistical tools (e.g., ANOVA) to evaluate significance. Cross-validate with orthogonal assays (e.g., tubulin polymerization vs. cell viability) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in overcoming multidrug resistance (MDR)?

  • Methodology : Perform efflux pump inhibition assays (e.g., calcein-AM uptake in Pgp-overexpressing cells). Use CRISPR-Cas9 to knock out resistance genes (e.g., MDR1) and monitor changes in cytotoxicity. Combine with proteomics to identify upregulated pathways .

Q. How can low yields in scale-up synthesis be troubleshooted?

  • Methodology : Identify bottlenecks via reaction profiling (e.g., in situ IR to monitor intermediate formation). Improve solubility by switching to DMSO/EtOH mixtures or adding phase-transfer catalysts. For amine coupling, use Pd-based catalysts or microwave irradiation to enhance efficiency .

Q. What advanced techniques resolve ambiguous NMR signals caused by fluorine coupling or tautomerism?

  • Methodology : Acquire ¹⁹F NMR to directly observe fluorine environments (δ −120 to −110 ppm for aryl-F). Use 2D NMR (HSQC, HMBC) to assign overlapping proton signals. For tautomerism, perform variable-temperature NMR or DFT calculations to predict dominant tautomers .

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